molecular formula C10H9BrN2O3S2 B2651739 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide CAS No. 956783-91-8

5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2651739
CAS No.: 956783-91-8
M. Wt: 349.22
InChI Key: NNXMQOHDFFODGV-UHFFFAOYSA-N
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Description

5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the thiophene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is unique due to its combination of a furan ring, thiophene ring, and carbamothioyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S2/c11-7-2-1-6(16-7)8(14)13-10(17)12-5-3-4-18-9(5)15/h1-2,5H,3-4H2,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMQOHDFFODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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